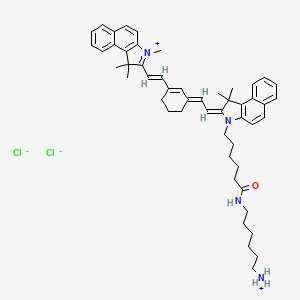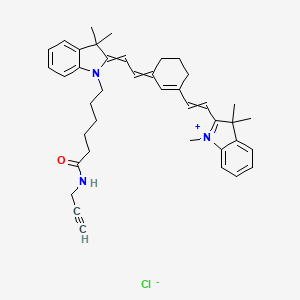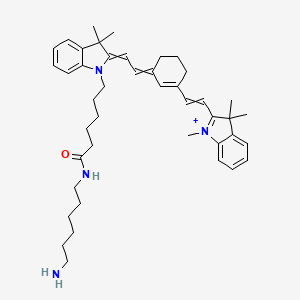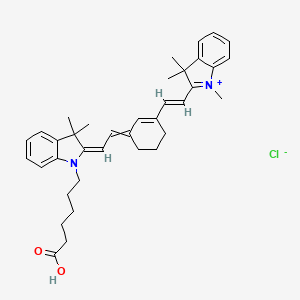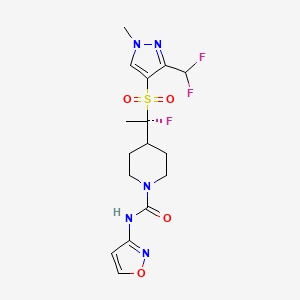
Danicamtiv
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Danicamtiv is a cardiac myosin activator developed by Bristol Myers Squibb to treat dilated cardiomyopathy . It is known for its ability to enhance cardiac systolic function without significantly affecting diastolic function . The compound’s IUPAC name is 4-[(1R)-1-[3-(Difluoromethyl)-1-methylpyrazol-4-yl]sulfonyl-1-fluoroethyl]-N-(1,2-oxazol-3-yl)piperidine-1-carboxamide .
Preparation Methods
The synthesis of Danicamtiv involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. the compound’s structure suggests that it involves the use of pyrazole, piperidine, and oxazole derivatives, along with fluorination and sulfonylation reactions .
Chemical Reactions Analysis
Danicamtiv undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups present in the compound, such as the sulfonyl and fluorine groups.
Substitution Reactions: Common reagents like halogens and nucleophiles can be used to substitute specific atoms or groups in the molecule.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of its amide and ester bonds.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Danicamtiv has shown promising results in preclinical and clinical studies, making it a potential treatment for heart failure with reduced ejection fraction (HFrEF) . Its applications include:
Chemistry: Used as a model compound to study myosin activation and its effects on cardiac function.
Biology: Helps in understanding the molecular mechanisms of cardiac muscle contraction and relaxation.
Medicine: Potential therapeutic agent for treating dilated cardiomyopathy and other heart-related conditions.
Industry: Could be used in the development of new cardiac drugs and therapies.
Mechanism of Action
Danicamtiv works by directly activating cardiac myosin, a motor protein responsible for muscle contraction . It increases the number of myosin molecules in the “on” state, enhancing force generation and contractility without affecting calcium levels . This mechanism involves the inhibition of ADP release, leading to prolonged cross-bridge cycling and improved cardiac function .
Comparison with Similar Compounds
Danicamtiv is compared with other myosin activators and inhibitors, such as:
Omecamtiv Mecarbil: Another myosin activator that enhances cardiac contractility but has different effects on diastolic function.
Mavacamten and Aficamten: Myosin inhibitors used to treat hypertrophic cardiomyopathy by reducing excessive contractility.
AMG 594: A calcium sensitizer that modulates troponin and myosin interactions.
This compound’s uniqueness lies in its ability to improve systolic function with minimal diastolic cost, making it a promising candidate for heart failure treatment .
Properties
IUPAC Name |
4-[(1R)-1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]sulfonyl-1-fluoroethyl]-N-(1,2-oxazol-3-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O4S/c1-16(19,29(26,27)11-9-23(2)21-13(11)14(17)18)10-3-6-24(7-4-10)15(25)20-12-5-8-28-22-12/h5,8-10,14H,3-4,6-7H2,1-2H3,(H,20,22,25)/t16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREKKBAMVWQRES-MRXNPFEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)NC2=NOC=C2)(F)S(=O)(=O)C3=CN(N=C3C(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1CCN(CC1)C(=O)NC2=NOC=C2)(F)S(=O)(=O)C3=CN(N=C3C(F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1970972-74-7 |
Source


|
| Record name | Danicamtiv [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1970972747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DANICAMTIV | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B2CS922HI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one;hydrochloride](/img/structure/B606854.png)
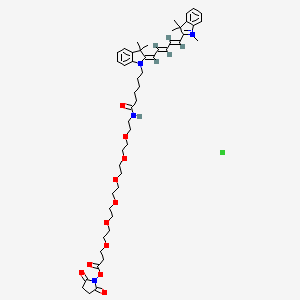
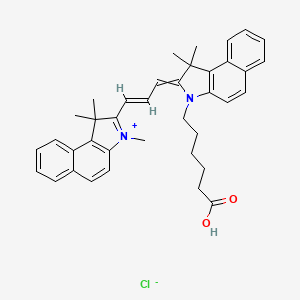
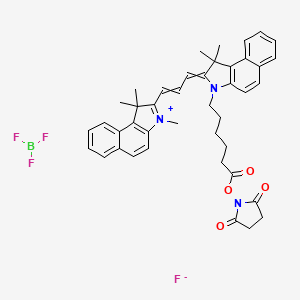
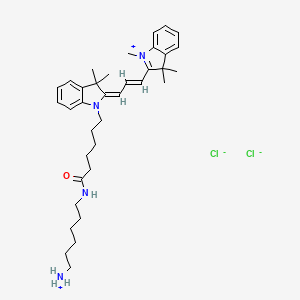

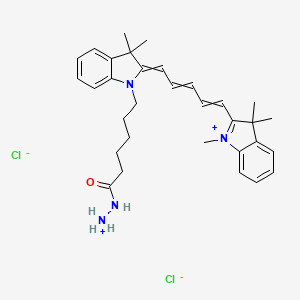
![(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate](/img/structure/B606872.png)
